N-(4-fluorophenyl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorophenyl)-1H-indazole-3-carboxamide” is a compound that contains an indazole core, which is a type of nitrogen-containing heterocycle . The indazole ring is substituted at the 3-position with a carboxamide group and at the 1-position with a 4-fluorophenyl group . Compounds with similar structures have been studied for various biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of an indazole ring, which is a bicyclic compound containing a benzene ring fused to a pyrazole ring . The indazole ring would be substituted at the 3-position with a carboxamide group and at the 1-position with a 4-fluorophenyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure and purity. Factors such as its solubility, melting point, boiling point, and stability would need to be determined experimentally .
Scientific Research Applications
Antitumor Activity
Research has demonstrated the synthesis and biological evaluation of various N-phenyl-1H-indazole-1-carboxamide derivatives, highlighting their antitumor properties. For instance, compounds synthesized through the condensation of specific benzene derivatives have shown inhibition of cancer cell line proliferation, with certain derivatives exhibiting significant cytotoxic activities against human cancer cell lines, including breast, colorectal, and colon cancer (Hao et al., 2017; Aliabadi et al., 2010; Maggio et al., 2011). These findings suggest the potential of N-(4-fluorophenyl)-1H-indazole-3-carboxamide derivatives in cancer chemotherapy.
Met Kinase Inhibition
A derivative, specifically a substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, was identified as a potent and selective Met kinase inhibitor. This compound showed promise in inhibiting tumor growth in a Met-dependent human gastric carcinoma xenograft model, indicating its potential in cancer treatment (Schroeder et al., 2009).
Monoamine Oxidase Inhibitors
Indazole-carboxamides have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a potential target for treating neurological disorders. These compounds, through their inhibitory activity, could be relevant in the development of treatments for conditions such as Parkinson's disease (Tzvetkov et al., 2014).
Structural and Interaction Studies
The synthesis, structural characterization, and biological activity of various N-(ferrocenylmethyl)benzene-carboxamide derivatives have been explored, with some compounds displaying cytotoxic effects on specific breast cancer cell lines. Such research underscores the importance of structural analysis in understanding the biological activity of these compounds (Kelly et al., 2007).
Mechanism of Action
Future Directions
Indazole derivatives, including “N-(4-fluorophenyl)-1H-indazole-3-carboxamide”, could be studied for various biological activities. Future research could focus on the synthesis of new derivatives, the exploration of their biological activities, and the optimization of their properties for potential therapeutic applications .
Properties
IUPAC Name |
N-(4-fluorophenyl)-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-9-5-7-10(8-6-9)16-14(19)13-11-3-1-2-4-12(11)17-18-13/h1-8H,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDDTWWWTGIOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.